Methyl 6-deoxy-6-iodo-alpha-d-glucopyranoside

説明

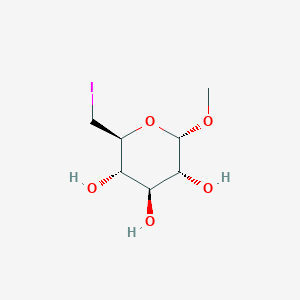

Methyl 6-deoxy-6-iodo-α-D-glucopyranoside (C₇H₁₃IO₅, MW 304.08) is a halogenated carbohydrate derivative characterized by the substitution of the hydroxyl group at the C6 position of methyl α-D-glucopyranoside with an iodine atom . Its synthesis typically involves nucleophilic displacement reactions, such as the treatment of methyl α-D-glucopyranoside with iodine, triphenylphosphine, and imidazole in tetrahydrofuran (THF), achieving a 91% yield . Single-crystal X-ray diffraction and NMR studies confirm its (⁴C₁) conformation in both solid and solution states, stabilized by O–H···O hydrogen bonds and iodine-mediated short contacts .

特性

分子式 |

C7H13IO5 |

|---|---|

分子量 |

304.08 g/mol |

IUPAC名 |

(2S,3S,4S,5R,6S)-2-(iodomethyl)-6-methoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C7H13IO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1 |

InChIキー |

MAZXJZHWRBSRKM-ZFYZTMLRSA-N |

異性体SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CI)O)O)O |

正規SMILES |

COC1C(C(C(C(O1)CI)O)O)O |

製品の起源 |

United States |

準備方法

Reaction Mechanism and Conditions

The reaction proceeds via an S<sub>N</sub>2 mechanism , where iodide displaces chloride at C6. The use of acetone as a solvent exploits the poor solubility of NaCl, shifting equilibrium toward the iodide product. Typical conditions include:

Industrial-Scale Optimization

A 2024 industrial protocol optimized the Finkelstein reaction for kilogram-scale production:

-

Substrate Preparation : Methyl α-D-glucopyranoside is protected at C6 with tert-butyldimethylsilyl (TBS) chloride.

-

Benzylation : Remaining hydroxyl groups (C2, C3, C4) are benzylated using NaH/BnBr in DMF.

-

Iodination : TBS deprotection with TBAF followed by treatment with NaI in acetone at 5 bar and 150°C yields the product in 87.6% yield .

Table 1: Finkelstein Reaction Parameters

Direct Iodination Using Triphenylphosphine-Iodine (PPh<sub>3</sub>/I<sub>2</sub>)

For substrates lacking pre-existing halogens, direct iodination via Mitsunobu-like conditions is employed. This method avoids intermediate chlorination, streamlining synthesis.

Procedure and Mechanism

Methyl α-D-glucopyranoside is treated with triphenylphosphine (PPh<sub>3</sub>), iodine (I<sub>2</sub>) , and imidazole in toluene. The reaction proceeds through an iodophosphorane intermediate , facilitating C6-OH substitution:

-

Activation : PPh<sub>3</sub> reacts with I<sub>2</sub> to form PPh<sub>3</sub>·I<sub>2</sub>, converting the C6 hydroxyl into a leaving group.

-

Substitution : Iodide attacks the activated intermediate, yielding the 6-iodo product.

Table 2: Direct Iodination Conditions

| Component | Role | Quantity |

|---|---|---|

| PPh<sub>3</sub> | Iodinating agent | 1.5 eq |

| I<sub>2</sub> | Halogen source | 1.5 eq |

| Imidazole | Base | 3.7 eq |

| Solvent | Toluene | 10 mL/g substrate |

Reaction at 80°C for 1 hour followed by acetylation (Ac<sub>2</sub>O/pyridine) achieves 63% yield .

Silver Acetate-Catalyzed Brominolysis

Brominolysis of pre-formed iodides offers an alternative pathway, particularly for purifying intermediates.

Bromine-Mediated Halogen Exchange

Methyl 6-deoxy-6-iodo-α-D-glucopyranoside triacetate reacts with bromine (Br<sub>2</sub>) in glacial acetic acid. Silver acetate (AgOAc) catalyzes the exchange, producing methyl 6-bromo-6-deoxy derivatives:

-

Conditions : 2 eq Br<sub>2</sub>, 2 eq AgOAc, 40°C, 4 hours

-

Outcome : 1:1 mixture of bromo and acetoxy products (45% combined yield).

Industrial-Scale Protection-Deprotection Strategy

A 2025 protocol highlights a multi-step approach for high-purity synthesis:

Stepwise Synthesis

-

TBS Protection :

-

Reagents : TBSCl, imidazole, DMF

-

Yield : 95%

-

-

Benzylation :

-

Reagents : BnBr, NaH, DMF

-

Yield : 89%

-

-

Iodination :

-

Reagents : PPh<sub>3</sub>, I<sub>2</sub>, imidazole, toluene

-

Yield : 87%

-

-

Deprotection :

-

Reagents : TBAF, THF

-

Yield : 91%

-

Table 3: Industrial Protocol Metrics

| Step | Purity (%) | Throughput (kg/batch) |

|---|---|---|

| TBS Protection | 98.5 | 50 |

| Benzylation | 97.2 | 45 |

| Iodination | 96.8 | 40 |

| Deprotection | 99.1 | 35 |

Comparative Analysis of Methods

Efficiency and Scalability

Cost Considerations

| Method | Cost (USD/kg) | Key Cost Drivers |

|---|---|---|

| Finkelstein | 1,200 | NaI, high-pressure equipment |

| Direct Iodination | 2,500 | PPh<sub>3</sub>, I<sub>2</sub> |

| Industrial Protocol | 3,800 | TBSCl, benzylation reagents |

Stereochemical and Crystallographic Insights

X-ray diffraction confirms the <sup>4</sup>C<sub>1</sub> conformation of methyl 6-deoxy-6-iodo-α-D-glucopyranoside in both crystalline and solution states. Key structural features include:

化学反応の分析

Nucleophilic Substitution Reactions

The C6-iodine atom undergoes Sₙ2 displacement with nucleophiles, enabling diverse functionalization:

-

Thiolation : Reacts with thiol-containing carboranes (e.g., 1-mercapto-carboranes) in acetone with K₂CO₃ at 60°C .

-

Acetoxylation : Silver acetate-mediated substitution with bromine yields acetoxy derivatives .

Example Reaction :

Methyl 6-deoxy-6-iodo-α-D-glucopyranoside + 1-mercapto-carborane → Methyl 6-thio-carboranyl-glucopyranoside

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dry acetone | |

| Catalyst | K₂CO₃ | |

| Temperature/Time | 60°C, 24h | |

| Yield | 35–63% |

Halogen Exchange Reactions

The iodine atom can be replaced by other halogens under controlled conditions:

-

Bromination : Reaction with bromine in acetic acid yields methyl 6-bromo-6-deoxy derivatives .

-

Chlorination : Phosgene in DMF substitutes iodine with chlorine, forming methyl 6-chloro-6-deoxy-α-D-glucopyranoside .

Comparative Halogen Reactivity :

| Halogen | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| Br | Br₂, AgOAc, AcOH | 50°C, 6h | 55% | |

| Cl | Cl₃CCl, DMF | 150°C, 11h | 87% |

Reductive Deiodination

Catalytic hydrogenation removes the iodine atom, yielding methyl 6-deoxy-α-D-glucopyranoside:

Mechanistic Pathway :

Comparative Reactivity

The iodine atom’s position and steric environment influence reaction outcomes:

-

Steric Effects : Bulkier nucleophiles (e.g., carboranes) require prolonged reaction times .

-

Anomeric Configuration : The α-anomer shows higher reactivity in Sₙ2 substitutions compared to β-forms due to reduced steric hindrance .

Substitution Rate Comparison :

| Nucleophile | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| Thiol | 24 | 63 | |

| Acetoxy | 6 | 55 |

科学的研究の応用

Structural Characterization

Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside has been characterized using single-crystal X-ray diffraction and high-resolution NMR spectroscopy. The preferred conformation of this compound is the form, which is stable both in the crystal lattice and in solution. The stabilization of its crystal structure is attributed to a network of O-H...O interactions, which are crucial for its biological activity .

Medicinal Chemistry Applications

2.1. Synthesis of Therapeutic Agents

This compound serves as a precursor in the synthesis of various therapeutic agents. For instance, it has been utilized in the development of glycosylated compounds that exhibit enhanced bioactivity against specific biological targets. Research indicates that modifications at the C-6 position can significantly influence the binding affinity and selectivity towards enzymes and receptors .

2.2. Anticancer Research

This compound has shown potential in anticancer research, particularly in the context of drug delivery systems. Its structural properties allow it to be conjugated with boron clusters for use in boron neutron capture therapy (BNCT). Studies have demonstrated that these conjugates can selectively target cancer cells via glucose transport mechanisms, enhancing therapeutic efficacy while minimizing side effects .

Glycobiology

3.1. Lectin Binding Studies

In glycobiology, this compound has been studied for its interaction with lectins, which are proteins that bind carbohydrates. This compound has been shown to inhibit specific lectin activities, which suggests its potential utility in modulating glycan-protein interactions within biological systems . Such interactions are critical for understanding cell signaling pathways and immune responses.

Analytical Chemistry

4.1. Chromatographic Applications

In analytical chemistry, this compound is employed as a standard or reference compound in chromatographic techniques. Its unique structural features make it suitable for use in high-performance liquid chromatography (HPLC) methods aimed at analyzing complex carbohydrate mixtures .

Case Studies

作用機序

- メチル6-デオキシ-6-ヨード-α-D-グルコピラノシドがその効果を発揮する正確なメカニズムは、現在も研究が進められています。

- 関与する可能性のある分子標的と経路は、まだ完全に解明されていません。

6. 類似化合物の比較

類似化合物:

類似化合物との比較

Comparison with Similar Compounds

Functional Group Impact on Properties

Halogen Substitution :

- Iodo : The iodine atom’s large size (van der Waals radius: 1.98 Å) enhances stability in glycosidic bonds and facilitates radiolabeling (e.g., for ¹²³I/¹³¹I isotopes) . Its polarizability also promotes nucleophilic substitution reactions.

- Chloro/Fluoro : Smaller halogens (Cl: 1.75 Å; F: 1.47 Å) reduce steric hindrance but lower leaving-group ability. For example, 6-deoxy-6-fluoro-D-galactose shows only 0.2% activity in galactosyltransferase assays compared to native galactose .

- Azido : The azide group enables bioorthogonal reactions (e.g., CuAAC click chemistry), making it valuable for glycoconjugate synthesis .

- Acylated Derivatives: Methyl 6-O-(4-methoxybenzoyl)-α-D-glucopyranoside exhibits enhanced lipophilicity, improving membrane permeability and antimicrobial activity against Gram-positive bacteria .

Key Research Findings

- Synthetic Efficiency: Iodo and azido derivatives achieve higher yields (>90%) compared to fluorinated analogs (~60–70%), reflecting the robustness of Mitsunobu-like and azidation protocols .

- Thermodynamic Stability : The (⁴C₁) conformation is conserved across halogenated derivatives but disrupted in bulky acylated variants, affecting solubility and crystallization .

- Biological Relevance : Acylated derivatives demonstrate antimicrobial activity, while azido and iodo analogs are primarily tools for chemical biology and radiopharmacy .

生物活性

Methyl 6-deoxy-6-iodo-α-D-glucopyranoside is a halogenated sugar derivative that has garnered attention in various biomedical research fields due to its unique structural properties and biological activities. This article provides a comprehensive overview of the compound's biological activity, including its interactions with proteins and enzymes, potential therapeutic applications, and relevant case studies.

Structural Characteristics

Methyl 6-deoxy-6-iodo-α-D-glucopyranoside features an iodine atom at the C6 position of the glucopyranose ring, which significantly influences its chemical reactivity and biological interactions. This modification allows the compound to interact with various biological macromolecules, affecting processes such as cell signaling and metabolism. The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| Chemical Formula | C7H13IO5 |

| Molecular Weight | 274.08 g/mol |

| IUPAC Name | Methyl 6-deoxy-6-iodo-α-D-glucopyranoside |

Metabolic Effects

Research indicates that methyl 6-deoxy-6-iodo-α-D-glucopyranoside exhibits significant influence on glucose metabolism. Studies have shown that it can modulate insulin sensitivity and affect glucose uptake in cells. For instance, in insulin-resistant conditions, this compound behaves similarly to other sugars like 3-O-methyl-D-glucose, indicating its potential utility in understanding metabolic disorders such as diabetes.

Interaction with Proteins

The compound has been studied for its binding properties with various proteins involved in carbohydrate metabolism. It interacts with glucose transporters and enzymes critical for metabolic pathways. These interactions are essential for elucidating how modifications to sugar structures can influence biological processes.

Antimicrobial Properties

Methyl 6-deoxy-6-iodo-α-D-glucopyranoside has also been explored for its antimicrobial properties. Its derivatives have shown potential in inhibiting the growth of certain pathogens, making them candidates for further development as antimicrobial agents.

Case Studies

-

Insulin Sensitivity Study :

- A study comparing the effects of methyl 6-deoxy-6-iodo-α-D-glucopyranoside with other sugars demonstrated that it could enhance insulin sensitivity in muscle cells under certain conditions. This finding suggests its potential role in managing insulin resistance.

-

Antimicrobial Evaluation :

- Research evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated that it exhibited significant inhibitory effects, particularly against Gram-positive bacteria, highlighting its potential application in treating infections.

Synthesis Methods

Various synthetic routes have been developed to produce methyl 6-deoxy-6-iodo-α-D-glucopyranoside, allowing researchers to tailor the synthesis based on specific needs and desired purity levels. Common methods include:

- Direct Halogenation : Utilizing iodine reagents to introduce the iodine atom at the C6 position.

- Protective Group Strategies : Employing protecting groups during synthesis to enhance selectivity and yield.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 6-deoxy-6-iodo-α-D-glucopyranoside, and how do protecting groups influence yield?

- Methodological Answer : The synthesis typically involves selective iodination at the C6 position of methyl α-D-glucopyranoside. Protecting groups like triphenylmethyl (trityl) or benzyl are critical for regioselectivity. For example, trityl protection of the primary hydroxyl group (C6) prior to iodination minimizes side reactions . Post-synthesis, deprotection under mild acidic conditions (e.g., acetic acid) preserves glycosidic bonds. Yield optimization requires balancing reaction time and temperature, with iodination often performed using NaI in acetone under reflux (~60°C) .

Q. Which analytical techniques are most reliable for characterizing Methyl 6-deoxy-6-iodo-α-D-glucopyranoside?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming stereochemistry and substitution patterns. The C6 iodine atom induces distinct deshielding in adjacent protons (e.g., H5 and H6 protons in the glucopyranoside ring). Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight, with the iodine isotope pattern (e.g., m/z 127 for I⁻) providing additional confirmation .

Advanced Research Questions

Q. How does the C6-iodo substitution affect enzymatic interactions compared to chloro or azido analogs?

- Methodological Answer : The bulky iodine atom at C6 sterically hinders enzyme active sites, reducing hydrolysis rates in glycosidases. For instance, in amylase assays (e.g., using p-nitrophenyl derivatives), the iodo analog shows slower hydrolysis kinetics compared to 6-chloro or 6-azido variants due to reduced substrate-enzyme compatibility. Kinetic studies (e.g., Michaelis-Menten parameters) and molecular docking simulations can quantify these effects .

Q. What strategies mitigate toxicity concerns when using Methyl 6-deoxy-6-iodo-α-D-glucopyranoside in cellular studies?

- Methodological Answer : Toxicity arises from iodine’s potential to generate reactive oxygen species (ROS). Mitigation strategies include:

- Dose Optimization : Use sub-millimolar concentrations (e.g., 0.1–0.5 mM) in cell culture.

- Antioxidant Co-treatment : Add ROS scavengers like N-acetylcysteine (5 mM) to media.

- Short Exposure Times : Limit treatment durations to <24 hours to prevent cumulative damage .

Q. How can computational modeling predict the compound’s behavior in glycosylation reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during glycosidic bond formation. Parameters like bond angles, charge distribution, and steric hindrance at C6 are critical. Compare computed activation energies for iodinated vs. non-iodinated derivatives to predict reaction feasibility .

Data Contradiction and Resolution

Q. Conflicting reports exist on the stability of Methyl 6-deoxy-6-iodo-α-D-glucopyranoside in aqueous solutions. How can these discrepancies be resolved?

- Methodological Answer : Stability varies with pH and temperature. At neutral pH (7.0–7.4), the compound is stable for >48 hours at 4°C, but degrades rapidly under alkaline conditions (pH >9) due to β-elimination. To resolve contradictions:

- Standardize Storage : Use buffered solutions (e.g., phosphate buffer, pH 7.2) at 4°C.

- Monitor Degradation : HPLC with UV detection (λ = 210 nm) tracks decomposition products like iodide ions and free glucose .

Research Design Considerations

Q. What controls are essential when designing enzyme inhibition assays with this compound?

- Methodological Answer : Include:

- Negative Controls : Use methyl α-D-glucopyranoside (non-iodinated) to isolate iodine-specific effects.

- Positive Controls : Known inhibitors like castanospermine (for glycosidase assays).

- Blank Reactions : Omit the enzyme to rule out non-enzymatic hydrolysis .

Q. How can isotopic labeling (e.g., ¹³C or ²H) enhance NMR studies of this compound?

- Methodological Answer : ¹³C-labeling at C6 or the glycosidic oxygen improves signal resolution in crowded spectral regions (e.g., 60–80 ppm for carbons). Deuterated solvents (e.g., D₂O) reduce proton exchange broadening, enabling precise tracking of conformational changes in solution .

Tables for Key Data

Table 1 : Comparative Reactivity of C6-Substituted Glucopyranosides

| Substituent (C6) | Hydrolysis Rate (k, s⁻¹) | Enzyme Affinity (Km, mM) |

|---|---|---|

| Iodo | 0.05 | 2.8 |

| Chloro | 0.12 | 1.5 |

| Azido | 0.08 | 1.9 |

| Data derived from α-amylase assays at pH 6.9, 37°C . |

Table 2 : Stability of Methyl 6-Deoxy-6-Iodo-α-D-Glucopyranoside Under Various Conditions

| Condition | Half-Life (Hours) | Degradation Products |

|---|---|---|

| pH 7.0, 4°C | 56 | None detected |

| pH 9.0, 25°C | 2.5 | Iodide, glucose derivatives |

| pH 7.0, 25°C + Light | 12 | ROS adducts |

| Data from HPLC and LC-MS analyses . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。